(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWIHPQSOJGMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454383 | |
| Record name | (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71186-85-1 | |
| Record name | (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: Molecular Weight Determination and Application
This technical guide provides a comprehensive overview of the benzophenone derivative (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, with a primary focus on the principles and methodologies for the precise determination of its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Benzophenones and Precise Molecular Weight
Benzophenone derivatives are a critical class of organic compounds with a wide array of applications, from industrial UV-screening agents to foundational scaffolds in medicinal chemistry.[1] The specific compound of interest, this compound, is a member of this versatile family.
In the rigorous landscape of drug discovery and development, the accurate determination of a compound's molecular weight is a fundamental and non-negotiable parameter. It serves as a cornerstone for structural elucidation, confirmation of synthesis, and the establishment of purity—all of which are critical for advancing a potential therapeutic agent through the development pipeline.[2][3] An erroneous molecular weight assignment can lead to flawed interpretations of experimental data, wasted resources, and potential safety concerns. This guide will delve into the essential techniques for ensuring the accuracy of this vital measurement.
Compound Profile: this compound
A thorough understanding of the subject molecule is the first step in any analytical endeavor. Below is a detailed profile of this compound.
| Attribute | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₃FO₃[1] |
| Theoretical Molecular Weight (Monoisotopic Mass) | 260.0849 g/mol |
| Average Molecular Weight | 260.26 g/mol |
| CAS Number | 91529-67-2 |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average molecular weight accounts for the natural abundance of all isotopes.
Theoretical vs. Experimental Molecular Weight
It is crucial to distinguish between theoretical and experimentally determined molecular weight.
-
Theoretical Molecular Weight: This is calculated from the molecular formula using the atomic masses of the constituent atoms. For high-resolution mass spectrometry, the monoisotopic mass is the relevant value.
-
Experimental Molecular Weight: This is the mass determined through analytical instrumentation, most commonly a mass spectrometer. A close correlation between the theoretical and experimental mass provides strong evidence for the correct identification of the compound.[4]
Gold Standard for Molecular Weight Determination: Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[5] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate and sensitive results.
The Causality Behind Experimental Choices in Mass Spectrometry
The choice of ionization technique is paramount for successful analysis and is dictated by the physicochemical properties of the analyte.[6] For a moderately polar compound like this compound, Electrospray Ionization (ESI) is a common and effective choice.[7] ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion.
The selection of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is also critical. These analyzers provide the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition, adding a higher level of confidence to the identification.[8]
Self-Validating Protocol: High-Resolution LC-MS
The following protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) is designed to be a self-validating system, incorporating checks and calibrations to ensure data integrity.
Objective: To accurately determine the molecular weight of this compound using High-Resolution LC-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
Calibrant solution for the mass spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water.
-
-
LC Separation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Calibration:
-
MS Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 100-500 m/z
-
Acquisition Mode: Full scan
-
Capillary Voltage: 3.5 kV
-
Gas Flow: 10 L/min
-
Gas Temperature: 300 °C
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the protonated molecular ion [M+H]⁺.
-
Compare the measured m/z of the [M+H]⁺ ion to the theoretical value (261.0927).
-
The mass error should be within 5 ppm to confidently confirm the identity.
-
Data Interpretation and Visualization
A successful analysis will yield a distinct chromatographic peak and a corresponding mass spectrum.
Expected Results
| Parameter | Expected Value |
| Retention Time | Dependent on the specific LC system, but should be consistent |
| Theoretical [M+H]⁺ (Monoisotopic) | 261.0927 m/z |
| Observed [M+H]⁺ | Within 5 ppm of the theoretical value |
| Isotopic Pattern | Should match the theoretical pattern for C₁₅H₁₃FO₃ |
Experimental Workflow Diagram
Sources
- 1. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tecan.com [tecan.com]
- 7. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rsc.org [rsc.org]
Methodological & Application
The Strategic Role of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone in the Synthesis of Advanced Agrochemicals
Introduction: The Benzophenone Scaffold in Modern Crop Protection
In the continuous pursuit of novel and effective agrochemicals, the benzophenone scaffold has emerged as a privileged structure, underpinning the development of a range of commercial fungicides.[1][2] These diaryl ketones serve as versatile synthetic building blocks, allowing for the introduction of diverse functionalities that tune the biological activity and physicochemical properties of the final active ingredient.[3] Among the numerous benzophenone derivatives, (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone holds a significant position as a key intermediate in the synthesis of potent fungicides used in modern crop protection.[4]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of the commercial fungicide, flumorph. We will delve into the synthetic rationale, a step-by-step experimental protocol, and the mechanistic underpinnings of flumorph's fungicidal action. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both practical guidance and a deeper understanding of the chemistry involved.
This compound: A Profile
This compound is a substituted benzophenone characterized by a 3,4-dimethoxy phenyl group and a 4-fluoro phenyl group attached to a central carbonyl moiety.
| Compound Name | This compound |
| CAS Number | 211867-47-9[5] |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Molecular Weight | 260.26 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Key Structural Features | - Benzophenone core- 3,4-Dimethoxy substitution on one phenyl ring- 4-Fluoro substitution on the other phenyl ring |
The strategic placement of the methoxy and fluoro substituents is crucial for the subsequent synthetic transformations and the ultimate biological activity of the target fungicide. The electron-donating methoxy groups can influence the reactivity of the adjacent phenyl ring, while the fluorine atom can enhance metabolic stability and binding affinity to the target enzyme in the fungus.[6]
Application in Agrochemical Synthesis: The Pathway to Flumorph
The primary application of this compound in agrochemical synthesis is as a direct precursor to the fungicide flumorph .[4] Flumorph is a highly effective fungicide belonging to the morpholine class, exhibiting excellent activity against oomycete fungi, such as those responsible for late blight in potatoes and tomatoes, and downy mildew in grapes and other crops.[4]
The synthesis of flumorph from this compound proceeds via a condensation reaction with an activated morpholine derivative, typically N-acetylmorpholine, in the presence of a strong base.[4]
Synthetic Workflow for Flumorph
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102796062B - Method for preparing flumorph - Google Patents [patents.google.com]
- 4. Flumorph (Ref: SYP L190) [sitem.herts.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flumorph | C21H22FNO4 | CID 20056423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Welcome to the technical support center for the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. The synthesis, typically achieved via a Friedel-Crafts acylation, is a robust method for creating a key diaryl ketone intermediate. However, like any chemical reaction, it is susceptible to various issues that can impact yield and purity.
This document provides in-depth, experience-based answers to common challenges encountered during this synthesis. We will delve into the causality behind these issues and provide validated protocols to get your reaction back on track.
Core Reaction Overview: Friedel-Crafts Acylation
The synthesis of this compound is most commonly accomplished through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-fluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 4-fluorobenzoyl chloride with AlCl₃.[3][4] The electron-rich veratrole then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate (the sigma complex).[3] Finally, deprotonation restores aromaticity, yielding the desired ketone product.[3] Due to the electron-withdrawing nature of the resulting ketone group, the product is deactivated, which conveniently prevents unwanted polyacylation reactions.[5][6]
Troubleshooting Guide & FAQs
Here we address the most frequently encountered issues in the synthesis of this compound.
Q1: My reaction yield is significantly low. What are the primary causes and how can I improve it?
Low yields are a common frustration in Friedel-Crafts acylation. The root cause often lies in one of three areas: catalyst deactivation, suboptimal reaction conditions, or issues with reagent stoichiometry and quality.
Causality & Troubleshooting Steps:
-
Catalyst Inactivity (Moisture is the Enemy): The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[7] Any trace of water in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Solvents like dichloromethane should be dried over a suitable drying agent (e.g., CaH₂) and distilled prior to use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4][8]
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[5][7] This is because the ketone product can form a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[5][7]
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Solution: A molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically veratrole) is recommended to drive the reaction to completion.[2]
-
-
Suboptimal Temperature Control: This reaction is exothermic. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk promoting side reactions and potential decomposition.
-
Solution: The addition of the 4-fluorobenzoyl chloride to the mixture of veratrole and AlCl₃ should be done slowly and at a reduced temperature, typically in an ice bath (0-5 °C), to control the initial exotherm.[9] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[2]
-
-
Incorrect Stoichiometry or Impure Reagents: The purity of veratrole and 4-fluorobenzoyl chloride is paramount. It is also crucial to correctly identify the limiting reagent to accurately calculate the theoretical yield.[10]
-
Solution: Use purified reagents. Veratrole can be distilled, and 4-fluorobenzoyl chloride should be clear and colorless. An excess of the acylating agent is sometimes used, but veratrole is often the more valuable reagent and thus the limiting one.[2]
-
Q2: My purified product is contaminated with an unknown impurity. What is the likely side product and how can I prevent its formation?
The most probable impurity is an isomeric product. The two methoxy groups on the veratrole ring are ortho, para-directing. While the desired product results from acylation at the 4-position (para to the 3-methoxy group), acylation can also occur at other positions.
Causality & Troubleshooting Steps:
-
Formation of the 2,3-Dimethoxy Isomer: Although sterically less favored, some acylation can occur at the position between the two methoxy groups, leading to the formation of (2,3-Dimethoxyphenyl)(4-fluorophenyl)methanone.
-
Solution: Optimizing reaction conditions can improve regioselectivity. Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-substituted product.[11] The choice of solvent can also play a role; while dichloromethane is common, exploring other non-polar aprotic solvents might alter the isomeric ratio.
-
-
Demethylation: Strong Lewis acids like AlCl₃ can sometimes cleave the methyl ethers on the veratrole ring, especially at elevated temperatures.[11] This leads to phenolic byproducts which can complicate purification.
-
Solution: Maintain strict temperature control and avoid prolonged reaction times at high temperatures. If demethylation is a persistent issue, consider using a milder Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), though this may require higher temperatures or longer reaction times.[11]
-
Q3: The reaction seems to have stalled or failed to initiate. What should be my diagnostic checklist?
A stalled reaction almost always points to a fundamental issue with one of the core components.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting a stalled reaction.
This workflow emphasizes that the most common points of failure are related to the catalyst, reagents, or reaction conditions. Addressing these systematically will typically resolve the issue.
Q4: I'm struggling with the work-up and purification. Can you provide a reliable protocol?
A clean work-up is essential for obtaining a high-purity product and simplifying the final purification step.
Validated Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a dilute solution of hydrochloric acid (e.g., 2M HCl). This will decompose the aluminum chloride complexes. Caution: This process is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).[12]
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[12]
-
Purification (Recrystallization): The crude solid can typically be purified by recrystallization.
-
Recommended Solvent System: Ethyl acetate has been reported to be an effective solvent for crystallization.[2] Other potential systems include ethanol or a mixture of hexanes and ethyl acetate.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Experimental Parameters Summary
The following table summarizes key parameters and their typical ranges for this synthesis.
| Parameter | Recommended Value/Condition | Rationale & Impact on Yield/Purity |
| Catalyst | Anhydrous AlCl₃ | Essential for activating the acyl chloride. Must be anhydrous to be effective.[7][8] |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | A stoichiometric amount is needed to overcome product complexation.[5][7] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | A common, non-polar aprotic solvent for Friedel-Crafts reactions.[2][11] |
| Temperature | 0-5 °C (addition), then Room Temp | Controls initial exotherm, prevents side reactions, and allows the reaction to proceed to completion.[9] |
| Work-up | Quench with Ice/HCl | Decomposes AlCl₃ complexes for effective extraction of the product. |
| Purification | Recrystallization from Ethyl Acetate | Effective method for removing isomeric impurities and obtaining a high-purity crystalline solid.[2] |
General Synthesis Workflow
Caption: A typical experimental workflow for the synthesis.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
- Li, P., et al. (2022). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.
- Ghaffari, T., et al. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Organic Letters. Published on NIH - PMC.
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Chavan, S. P., et al. (2007). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
- Su, W., et al. (2007).
- Deanesly, R. M. (1939). Purification of ketones. U.S.
- Zhang, Y., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online. Published on NIH - PMC.
- Ameh, A. E., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]
- Olah, G. A., et al. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic.
-
University of Southern Mississippi. Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
- Tokuyama, H., et al. (2005). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone: A Key Synthesis Intermediate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
- Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Retrieved from [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S.
-
González-Vera, J. A., et al. (2021). methanone. Molbank.
-
Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. Retrieved from [Link]
- Ghaffari, T., et al. (2014).
-
University of Calgary. Ch12: Friedel-Crafts limitations. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
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- 12. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Challenge of Purifying (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Answering the call of complex purification challenges, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to empower you to overcome common and complex issues encountered during the purification of this important benzophenone derivative.
This compound, a member of the versatile benzophenone family of compounds, is a key structural motif in various chemical and biochemical applications.[1] It is typically synthesized via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-fluorobenzoyl chloride, a reaction that, while effective, often yields a crude product contaminated with starting materials, side-products, and catalyst residues.[2][3][4]
Achieving high purity is critical for subsequent applications, yet the process is not always straightforward. This guide provides a systematic, troubleshooting-oriented approach to purification, from initial assessment to final purity confirmation.
Section 1: Initial Assessment & Strategy Selection
Before any purification attempt, a rapid assessment of the crude product is essential. This not only informs the best purification strategy but also helps in identifying potential impurities early on.
Frequently Asked Question
Q: How do I get a quick snapshot of my crude product's purity and decide on a purification method?
A: Thin-Layer Chromatography (TLC) is the most efficient technique for this initial assessment.[5] It allows you to visualize the number of components in your crude mixture and provides a preliminary idea of their relative polarities.
A logical workflow, starting with TLC analysis, will guide your purification strategy. An inefficient or poorly chosen initial method can lead to significant product loss and wasted time.
Caption: Purification Strategy Decision Workflow.
Protocol 1: Diagnostic Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount (tip of a spatula) of your crude product in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. It is also highly recommended to spot standards of the starting materials (veratrole and 4-fluorobenzoic acid) on the same plate for comparison.
-
Elution: Develop the plate in a chamber with an appropriate solvent system. A good starting point for this class of compound is a mixture of hexane and ethyl acetate.
-
Visualization: Examine the developed plate under a UV lamp (254 nm). The benzophenone structure is UV-active and will appear as dark spots.
Interpreting the Results:
-
Product: The desired product, this compound, is a moderately polar ketone.
-
Veratrole: Less polar than the product; will have a higher Rf value (travel further up the plate).
-
4-Fluorobenzoic Acid: More polar than the product; will have a lower Rf value (stay closer to the baseline).
| Compound | Expected Polarity | Expected Rf Value (vs. Product) |
| Veratrole | Low | High |
| This compound | Moderate | Reference |
| 4-Fluorobenzoic Acid | High | Low |
Section 2: Primary Purification - Recrystallization
Recrystallization is the most efficient purification method for crystalline solids, provided a suitable solvent can be found. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]
Recrystallization Troubleshooting Guide
Q: I've added hot solvent, but my compound won't fully dissolve. What should I do?
A: This indicates one of two things: either you haven't added enough solvent, or you have an insoluble impurity. Add the solvent in small portions while keeping the solution at a boil. If the dark, oily spots of your product diminish but some solid (often lighter and more granular) remains, it is likely an insoluble impurity. At this point, you should perform a hot filtration to remove it before allowing the solution to cool.
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can help initiate nucleation. Using a mixed-solvent system can also prevent this issue.[7][8]
Q: No crystals are forming even after the solution has cooled to room temperature. What's wrong?
A: This is a classic sign of using too much solvent.[7] Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, gently evaporate some of the solvent by heating the solution and then allow it to cool again. If you are in an ice bath, ensure the solution was allowed to cool slowly to room temperature first; rapid cooling can inhibit crystal formation.[9]
Caption: Troubleshooting Common Recrystallization Issues.
Protocol 2: Recrystallization of this compound
Based on literature, ethyl acetate is a suitable solvent for the crystallization of this compound.[1] Ethanol is also a common and effective solvent for many benzophenone derivatives.[10]
-
Solvent Selection: Start with ethyl acetate or ethanol. Place the crude solid in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 20 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven.
Section 3: Secondary Purification - Column Chromatography
When recrystallization fails to remove impurities, particularly those with similar solubility profiles to the product, flash column chromatography is the method of choice.[11]
Column Chromatography Troubleshooting Guide
Q: My compound is streaking/tailing on the column, leading to poor separation.
A: Tailing is often caused by the compound being too polar for the chosen solvent system or interacting too strongly with the silica gel.[12] To resolve this, gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Adding a very small amount (e.g., 0.5%) of acetic acid to the eluent can also sharpen peaks for acidic compounds, while a similar amount of triethylamine can help with basic compounds, though this is less likely to be an issue here.
Q: I can't separate two spots that are very close on TLC.
A: Separating compounds with similar Rf values requires optimizing the column conditions. Use a longer column to increase the surface area for separation. Employ a less polar solvent system than the one used for diagnostic TLC; this will force all compounds to move more slowly, exaggerating the small differences in their affinity for the silica gel and allowing for better separation. Running a shallow solvent gradient can also be very effective.[12]
Q: My compound seems to have decomposed on the column.
A: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. To test for this, dissolve a sample of your compound, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate and see if any new spots (decomposition products) have appeared. If your compound is unstable, you can use deactivated silica gel (by adding a small percentage of water or triethylamine) or switch to a different stationary phase like alumina.[12]
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4.[13] This provides the optimal balance between elution time and separation efficiency.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, it's often better to pre-adsorb the sample onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Purity Confirmation
After purification, it is crucial to confirm the identity and purity of the final product.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare the observed melting point with literature values.
-
Spectroscopy:
-
1H NMR: Provides information on the electronic environment of protons, confirming the structure.
-
FT-IR: Confirms the presence of key functional groups. For this molecule, expect a strong carbonyl (C=O) stretch around 1640-1660 cm-1 and C-O stretches for the methoxy groups.[14]
-
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018). National Institutes of Health. [Link]
-
Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry. [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Scientific & Engineering Research. [Link]
- Sharp, S. P., & Steitz, A. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537.
-
Reduction of benzophenone. (2020). YouTube. [Link]
-
Quanjian, L., & Jianling, W. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1585. [Link]
-
This compound. Sci-Hub. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2018). ResearchGate. [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Tufts University. [Link]
- Method for purifying and separating benzophenone.
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]
-
Reduction of benzophenone Overview Q&A. (2018). YouTube. [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]
-
Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024). MDPI. [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2019). PubMed Central. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
- Purification of ketones. (1939). U.S. Patent No. 2,166,584.
-
HPLC problems with very polar molecules. (2024). YouTube. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Recrystallization-1.pdf. University of Colorado Boulder. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). (2022). Scientific Reports. [Link]
-
Rxn Practice of Ketones & Aldehydes, Part 2. Making Them Harder (Walkthrough). (2021). YouTube. [Link]
-
Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
HPLC Troubleshooting Guide. Waters Corporation. [Link]
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022). YouTube. [Link]
-
Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Scribd. [Link]
-
Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
Sources
- 1. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
Technical Support Center: Optimization of Friedel-Crafts Acylation for Benzophenone Synthesis
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzophenones and their derivatives. Here, we move beyond basic theory to address the practical challenges and optimization strategies essential for achieving high yields and purity in your experiments. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
This section covers the foundational principles and common queries related to the Friedel-Crafts synthesis of benzophenones.
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation for synthesizing benzophenone?
A1: The synthesis of benzophenone via Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. It proceeds in three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), abstracts the chloride from benzoyl chloride. This forms a highly reactive and resonance-stabilized acylium ion (C₆H₅CO⁺), which serves as the electrophile.
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the new benzoyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst. However, the catalyst immediately complexes with the newly formed benzophenone product.
Caption: The three-stage mechanism of Friedel-Crafts acylation.
Q2: Why is a stoichiometric amount of Lewis acid catalyst required for acylation, but not for alkylation?
A2: This is a critical point of experimental design. The product, benzophenone, contains a carbonyl oxygen with lone pairs of electrons, making it a Lewis base. This product coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) to form a stable complex. This complexation is generally irreversible under the reaction conditions, effectively removing the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid per equivalent of product must be used. An aqueous work-up is required to hydrolyze this complex and liberate the final benzophenone product.
Q3: Can I use sub-stoichiometric amounts of the catalyst?
A3: Using sub-stoichiometric amounts of traditional Lewis acids like AlCl₃ will result in an incomplete reaction. The reaction will proceed until all the free catalyst has been complexed by the product, at which point the reaction will stall, leading to low yields. While truly catalytic "green" methods using solid acids or other advanced systems are being developed, standard laboratory procedures require stoichiometric quantities.
Q4: What are the primary advantages of Friedel-Crafts acylation over alkylation for preparing precursors to substituted diphenylmethanes?
A4: Friedel-Crafts acylation offers two major advantages:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that frequently plague Friedel-Crafts alkylations. This allows for the synthesis of straight-chain alkylbenzenes (after reduction of the ketone) which are inaccessible via direct alkylation.
-
No Polyacylation: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack. In contrast, the alkyl groups introduced during alkylation are activating, often leading to undesirable polyalkylation products.
Troubleshooting Guide
Encountering problems during your synthesis? This section provides a logical workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts reactions.
Q5: My reaction produced a mixture of ortho and para isomers. How can I improve regioselectivity?
A5: Regioselectivity is governed by the directing effects of the substituent already on the aromatic ring and by sterics.
-
Electronic Effects: Activating, electron-donating groups (e.g., -CH₃, -OCH₃) are ortho, para-directing. Deactivating, electron-withdrawing groups (e.g., -Cl, -NO₂) are meta-directing (with halogens being an exception, as they direct ortho, para despite being deactivators).
-
Steric Hindrance: The benzoyl group is sterically bulky. As a result, substitution at the less hindered para position is often favored over the ortho position, even with ortho, para-directing groups. For example, the benzoylation of chlorobenzene heavily favors the para-substituted product.
-
Optimization: Lowering the reaction temperature can sometimes increase the proportion of the thermodynamically favored para product. Choice of solvent can also influence the isomer ratio.
Q6: My reaction mixture turned dark and I isolated a tar-like substance instead of a clean product. What happened?
A6: Tar formation is usually a sign of side reactions occurring under overly harsh conditions.
-
High Temperature: Excessive temperatures can cause decomposition of starting materials, intermediates, or products, leading to polymerization and charring. It is critical to control the initial exothermic reaction by slow addition of reagents at low temperature (e.g., 0-10°C).
-
Reactive Substrates: Very activated aromatic rings (like phenols or anilines) are prone to side reactions and may not be suitable for standard Friedel-Crafts conditions. The lone pairs on the heteroatoms complex strongly with the Lewis acid, deactivating the ring.
-
Dealkylation/Rearrangement: In syntheses of substituted benzophenones, harsh conditions (high temperature, excess catalyst) can sometimes cause cleavage or rearrangement of existing alkyl groups on the aromatic substrate.
Key Optimization Parameters
Fine-tuning your reaction conditions is paramount. The following tables provide a summary of how different variables can impact the synthesis of benzophenones.
Table 1: Effect of Lewis Acid Catalyst on Benzophenone Yield
| Catalyst | Solvent System | Yield (%) | Reaction Time (hr) | Notes |
|---|---|---|---|---|
| AlCl₃ | Dichloromethane | ~66% | Not Specified | The classic, highly reactive but moisture-sensitive choice. |
| FeCl₃ | BmimCl (Ionic Liquid) | 97% | 0.5 | Excellent yield in modern solvent systems; less moisture-sensitive than AlCl₃. |
| AlCl₃ | BmimCl (Ionic Liquid) | 93% | 0.5 | High yield, but ionic liquid can be more sensitive to moisture with AlCl₃. |
| ZnCl₂ | BmimCl (Ionic Liquid) | 85% | 1.0 | A milder Lewis acid, resulting in slightly lower yields but potentially better for sensitive substrates. |
Table 2: Influence of Solvent on Benzoylation Yield
| Solvent | Catalyst | Yield (%) | Reaction Time (hr) | Notes |
|---|---|---|---|---|
| Carbon Disulfide (CS₂) | AlCl₃ | ~85% | 12 | A traditional, non-coordinating solvent. Highly flammable and toxic. |
| Nitrobenzene | AlCl₃ | ~82% | 12 | Can dissolve the catalyst-ketone complex, but is toxic and high-boiling. |
| Ionic Liquid (BmimCl) | FeCl₃ | 97% | 0.5 | Acts as both catalyst and solvent, allowing for easy product extraction and catalyst recycling. |
| 1,2-Dichloroethane | AlCl₃ | High | Variable | A common chlorinated solvent for these reactions. |
Table 3: Typical Regioselectivity in Benzoylation of Substituted Benzenes
| Aromatic Substrate | Major Product(s) | Minor Product(s) | Rationale |
|---|---|---|---|
| Toluene (-CH₃) | para-Methylbenzophenone | ortho-Methylbenzophenone | The methyl group is an o,p-director, but the bulky benzoyl group favors the less sterically hindered para position. |
| Chlorobenzene (-Cl) | para-Chlorobenzophenone | ortho-Chlorobenzophenone | The chloro group is a deactivating o,p-director. The para product is heavily favored due to sterics. |
| Acetophenone (-COCH₃) | 3-Acetylbenzophenone | - | The acetyl group is a strong deactivating meta-director, leading to high regioselectivity. |
| Dichlorobenzenes | Mixture of isomers | Dechlorinated products | Complex mixture often results; can be accompanied by rearrangement and dehalogenation side reactions. |
Experimental Protocol: Synthesis of Benzophenone
This protocol is adapted from a reliable procedure and outlines the synthesis of benzophenone from benzene and benzoyl chloride.
Materials & Reagents:
-
Benzene (anhydrous)
-
Benzoyl Chloride (reagent grade)
-
Aluminum Chloride (anhydrous powder)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and an addition funnel. Ensure the system is under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Catalyst Suspension: In the reaction flask, place aluminum chloride (1.1 - 1.2 equivalents) and suspend it in a minimal amount of anhydrous dichloromethane.
-
Cooling: Cool the flask to 0-5°C using an ice-water bath.
-
Reagent Addition: Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous benzene (used in excess, acting as both reagent and solvent) to the addition funnel. Add this solution dropwise to the stirred, cold catalyst suspension over 1-2 hours. Maintain the internal temperature below 10°C. A vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Work-up:
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice containing a small amount of concentrated HCl. This is a highly exothermic process.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude benzophenone can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or petroleum ether to yield a white solid.
Safety First: A Critical Note on Handling Reagents
The Friedel-Crafts acylation involves hazardous materials that demand strict adherence to safety protocols.
-
Anhydrous Aluminum Chloride (AlCl₃):
-
Hazard: Reacts violently and exothermically with water, including moisture in the air and on skin, to produce large volumes of corrosive hydrogen chloride (HCl) gas. Inhalation can cause severe respiratory tract burns, and skin contact causes severe chemical and thermal burns.
-
Precautions: Always handle in a well-ventilated fume hood. Wear gloves, a lab coat, and chemical splash goggles. Weigh and transfer quickly to minimize exposure to air. Never quench the reaction with water directly in a closed system.
-
-
Benzoyl Chloride (C₆H₅COCl):
-
Hazard: It is a lachrymator (causes tearing) and is corrosive to the skin, eyes, and respiratory tract. It is also classified as a probable human carcinogen. Reacts with water and alcohols.
-
Precautions: Handle exclusively in a fume hood. Avoid inhalation of vapors. Use appropriate personal protective equipment (PPE).
-
-
Solvents:
-
Benzene: Is a known carcinogen and is highly flammable. Use in a fume hood and avoid all sources of ignition.
-
Carbon Disulfide (CS₂): Is extremely flammable with a very low autoignition temperature. It is also highly toxic. Its use is discouraged in modern labs.
-
Dichloromethane (CH₂Cl₂): Is a suspected carcinogen and is volatile. Always handle in a fume hood.
-
References
-
Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Clark, J. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
Quora User. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora. [Link]
-
Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXVII. Friedel-Crafts benzylation of toluene and benzene with substituted benzyl chlorides. Journal of the American Chemical Society. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoyl chloride. [Link]
-
Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]
-
Bandini, M., & Umani-Ronchi, A. (Eds.). (2010). Friedel-Crafts Reactions: Some Applications in Heterogeneous Catalysis. PDF available via ResearchGate. [Link]
-
ChemRxiv. (2023). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. [Link]
-
Quora User. (2018). Why does the chlorobenzen gives ortho and para products during electrophillic substitution reaction? Quora. [Link]
-
DCM Shriram. Material Safety Data Sheet: Anhydrous Aluminium Chloride. [Link]
-
International Programme on Chemical Safety. (1999). International Chemical Safety Cards: Benzoyl Chloride. [Link]
-
Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. [Link]
-
Ruccolo, V. S., & Knowles, R. R. (2018). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Filo. (2025). Convert chlorobenzene to ortho and para chloromethylbenzene. [Link]
-
LASEC. Material Safety Data Sheet: Benzoyl chloride. [Link]
- Carl ROTH. (2025).
Technical Support Center: Catalyst Selection for Efficient Diaryl Ketone Synthesis
Welcome to the technical support center for diaryl ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for the synthesis of diaryl ketones. Diaryl ketones are a critical structural motif in numerous pharmaceuticals and functional materials, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of diaryl ketones, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My palladium-catalyzed carbonylative Suzuki-Miyaura coupling is giving low yields of the desired diaryl ketone. What are the likely causes and how can I improve the outcome?
Low yields in carbonylative Suzuki-Miyaura couplings for diaryl ketone synthesis are a frequent issue.[3] Several factors related to the catalyst, reagents, and reaction conditions can be at play.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of inactive palladium black or off-cycle species. The choice of ligand is crucial in stabilizing the catalytic species.
-
Inefficient Carbon Monoxide (CO) Insertion: The success of this reaction hinges on the efficient insertion of CO into the palladium-aryl intermediate. The CO source and pressure can significantly influence this step. While CO gas is traditionally used, handling this toxic gas presents challenges.[4] Safer, solid CO surrogates are a viable alternative.[4]
-
Side Reactions: Competing reactions, such as direct Suzuki-Miyaura coupling to form biaryls, can reduce the yield of the desired diaryl ketone.
Troubleshooting Steps:
-
Ligand Selection: If you are using a phosphine-free system and observing low yields, consider introducing a suitable ligand. For instance, in some cases, a simple complex like Pd(dba)₂ without a phosphine ligand has been shown to be effective for the synthesis of diaryl ketones from aryl thioesters and organozinc reagents, a reaction that typically gives low yields.[5]
-
CO Source and Pressure: If using CO gas, ensure a consistent and adequate pressure is maintained. Alternatively, explore the use of a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) with a supported palladium catalyst, such as Pd on graphitic carbon nitride (Pd/g-C₃N₄), which can provide moderate to good yields.[4]
-
Reaction Parameters: Optimize the temperature, solvent, and base. The choice of base is critical and can influence the rate of transmetalation and reductive elimination.
-
Substrate Purity: Ensure the purity of your aryl halide and arylboronic acid, as impurities can poison the catalyst.
Question 2: I am attempting a nickel-catalyzed coupling of an aryl triflate with a nitrile to synthesize a diaryl ketone, but I am observing the formation of a diarylmethane byproduct. How can I control the selectivity?
The formation of diarylmethane as a byproduct in this nickel-catalyzed reaction is a known issue and is directly related to the choice of ligand.[6] The ligand plays a pivotal role in dictating the reaction pathway.[6]
-
Ligand-Controlled Selectivity: The chemoselectivity between the desired ketone and the diarylmethane byproduct is controlled by the phosphine ligand used in the reaction.[6]
Solution:
To favor the formation of the diaryl ketone, the choice of phosphine ligand is critical. Using 1,3-bis(diphenylphosphino)propane (dppp) as the ligand promotes a reductive addition/hydrolysis pathway, which leads to the desired ketone.[6] Conversely, using a ligand like Xantphos directs the reaction towards a decyanative cross-coupling, resulting in the formation of diarylmethane.[6] Therefore, a simple switch of the ligand from Xantphos to dppp should significantly improve the selectivity for the diaryl ketone.[6]
Question 3: My palladium-catalyzed reaction of an acylsilane with an aryl bromide is not proceeding to completion, and the results are inconsistent. What could be the issue?
The palladium-catalyzed cross-coupling of acylsilanes with aryl bromides can be a powerful method for synthesizing unsymmetrical diaryl ketones, but it is sensitive to reaction conditions, particularly the presence of water.[7] Inconsistent results often point to variability in the reaction setup that affects key activating steps.[8]
-
Role of Water: Water plays a crucial and activating role in this reaction.[7] Its absence or inconsistent presence can lead to poor or variable yields.
-
Ligand Stability and Performance: The choice of ligand is critical for catalyst stability and turnover. While phosphites can be effective, more robust ligands can offer better performance.[7]
-
Acylsilane Stability: Some acylsilanes, such as those with trimethylsilyl (TMS) groups, can be unstable, requiring an excess of the reagent and leading to inconsistent outcomes.[8]
Troubleshooting Steps:
-
Controlled Addition of Water: Ensure a controlled and consistent amount of water is present in the reaction mixture. This can be a crucial activating agent.[7]
-
Ligand Optimization: Consider using a more robust ligand like 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane, which has been shown to provide a longer-lived catalyst with higher turnover numbers in this reaction.[7]
-
Choice of Acylsilane: If using a TMS-acylsilane and observing instability, consider switching to acylsilanes with alternative silyl groups like triethylsilyl (TES) or dimethylphenylsilyl (DMPS) to improve stability and consistency.[8]
-
Pre-catalyst Selection: The use of a palladacycle precatalyst in conjunction with an optimized ligand can lead to optimal reaction rates and yields.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a palladium-catalyzed C-H activation approach for diaryl ketone synthesis?
Palladium-catalyzed C-H activation has emerged as a powerful strategy for synthesizing diaryl ketones from readily available aldehydes and (hetero)aryl halides.[8] The key advantages include:
-
Atom Economy: This approach avoids the need for pre-functionalized organometallic reagents, leading to higher atom economy.
-
Broad Substrate Scope: It allows for the synthesis of a wide range of heteroaryl and diaryl ketones in good to excellent yields.[8]
-
Scalability: The reaction can be successfully performed on a gram scale.[8]
-
Mechanistic Pathway: The use of specific ligands, such as picolinamide, is key to enabling the C-H bond activation pathway.[8]
Q2: Can I synthesize sterically hindered unsymmetrical diaryl ketones, and what are the recommended methods?
Yes, the synthesis of sterically hindered unsymmetrical diaryl ketones is achievable, though it can be challenging. Bulky arylstannanes and bulky aroyl chlorides are effective reaction partners for this purpose.[9] Several catalyst-free and metal-promoted methods have been developed:[9]
-
Catalyst-Free High-Temperature Protocol: This involves reacting the bulky substrates in a high-boiling solvent like o-dichlorobenzene (ODCB) at 180 °C.[9]
-
Lewis Acid-Promoted Room Temperature Protocol: Using a Lewis acid like AlCl₃ (0.5 equivalents) in a solvent such as dichloromethane (DCM) at room temperature can facilitate the coupling.[9]
-
Solvent-Free, Indium-Promoted Procedure: This method offers an alternative route, and a radical mechanism is proposed for these indium-mediated reactions.[9]
These methods can produce two-, three-, and even four-ortho-substituted benzophenones in good to excellent isolated yields.[9]
Q3: Are there effective phosphine-free palladium catalysts for diaryl ketone synthesis?
Yes, phosphine-free palladium catalyst systems have been successfully employed. For instance, in the Fukuyama coupling of thioesters and organozinc reagents, which typically gives low yields of diaryl ketones, the simple phosphine-free complex Pd(dba)₂ was found to be effective in converting a variety of aryl thioesters to diaryl ketones in good yields.[5] Additionally, palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions can afford the corresponding aryl ketones in excellent yields and short reaction times.[3]
Q4: What is the role of N,N-di-Boc activation in the nickel-catalyzed synthesis of diaryl ketones from primary amides?
Site-selective N,N-di-Boc activation is a key strategy that enables the direct Negishi cross-coupling of primary amides to form diaryl ketones.[2] This approach overcomes the inherent stability and low reactivity of the amide bond. The N,N-di-Boc activation facilitates the direct insertion of the nickel catalyst into the N-C bond of the primary amide, which is a challenging step due to the partial double-bond character of amides.[2] This method utilizes an inexpensive and bench-stable nickel catalyst, NiCl₂(PPh₃)₂, and demonstrates excellent functional group tolerance.[2]
Experimental Protocol: Palladium-Catalyzed Direct Arylation for Diaryl Ketone Synthesis
This protocol is adapted from a method for the reversed-polarity synthesis of diaryl ketones through the palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes, followed by hydrolysis.[10]
Materials:
-
Palladium precursor: [PdCl(allyl)]₂
-
Ligand: NiXantphos
-
Base: Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)
-
Aryl bromide
-
2-Aryl-1,3-dithiane
-
Anhydrous tetrahydrofuran (THF)
-
Deactivated silica gel for chromatography
-
Reagents for hydrolysis (e.g., N-bromosuccinimide (NBS) and water)
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried reaction vial with the 2-aryl-1,3-dithiane (1.0 equiv.), the aryl bromide (2.0 equiv., if solid), and a stir bar.
-
Reagent Addition: Add NaN(SiMe₃)₂ (2.0 equiv.), anhydrous THF, a THF solution of NiXantphos, and a THF solution of [PdCl(allyl)]₂. If the aryl bromide is a liquid, add it at this stage.
-
Reaction: Seal the vial and stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis: Upon completion, quench the reaction with water. Add NBS and continue stirring for 1 hour to hydrolyze the dithiane to the diaryl ketone.
-
Workup and Purification: Extract the product with an organic solvent, wash with water, dry the organic layer, and concentrate. Purify the crude product by flash chromatography on deactivated silica gel.
Note: The deactivation of silica gel can be achieved by flushing with a solution of 5% triethylamine in hexanes.[10]
Catalyst and Ligand Selection Summary
| Catalyst System | Coupling Partners | Key Advantages | Potential Issues | Reference |
| Palladium/NiXantphos | Aryl bromides & 2-Aryl-1,3-dithianes | Mild conditions, high yields. | Requires subsequent hydrolysis step. | [10] |
| Palladium (phosphine-free) | Aryl thioesters & Organozinc reagents | Overcomes typically low yields. | Scope may be limited. | [5] |
| Nickel/dppp | Aryl triflates & Nitriles | Good selectivity for ketones. | Byproduct formation with other ligands. | [6] |
| Nickel/PPh₃ | Primary amides & Organozinc reagents | Utilizes readily available amides. | Requires N,N-di-Boc activation. | [2] |
| Palladium/Picolinamide | Aldehydes & Aryl halides | C-H activation, atom economical. | Ligand is key for reactivity. | [8] |
Visualizing the Process
Catalytic Cycle for Palladium-Catalyzed Diaryl Ketone Synthesis
Caption: A generalized catalytic cycle for the palladium-catalyzed synthesis of diaryl ketones.
Troubleshooting Workflow for Low Diaryl Ketone Yield
Caption: A logical workflow for troubleshooting low yields in diaryl ketone synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved January 24, 2026, from [Link]
-
Yucel, B., & Walsh, P. J. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Advanced Synthesis & Catalysis, 356(17), 3659-3667. [Link]
-
MDPI. (2024). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Pharmaceuticals, 19(169). [Link]
-
Ritter, T., et al. (2011). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society, 133(49), 19718-19721. [Link]
-
Taber, D. F., & Neubert, T. D. (2014). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Organic Letters, 16(8), 2248-2250. [Link]
-
Kunchithapatham, K., Eichman, C. C., & Stambuli, J. P. (2011). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Chemical Communications, 47(47), 12694-12696. [Link]
-
Kim, J., & Hong, S. (2017). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. Request PDF. [Link]
-
Wang, C., et al. (2021). Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes. Organic Chemistry Frontiers, 8(19), 5349-5355. [Link]
-
Alonso, F., et al. (2011). Selective Synthetic Routes to Sterically Hindered Unsymmetrical Diaryl Ketones via Arylstannanes. The Journal of Organic Chemistry, 76(6), 1733-1741. [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones. Retrieved January 24, 2026, from [Link]
-
Li, Y., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters, 25(12), 2094-2098. [Link]
-
ResearchGate. (n.d.). Substrate scope of diaryl ketones. Retrieved January 24, 2026, from [Link]
-
Jiang, D., et al. (2010). Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones. Journal of the American Chemical Society, 132(25), 8566-8567. [Link]
-
Shi, S., & Szostak, M. (2016). Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation. Organic Letters, 18(22), 5872-5875. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Substrate scope of diaryl ketones Reaction condition. Retrieved January 24, 2026, from [Link]
-
Wang, Q., et al. (2025). Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. Nature Communications, 16(1), 1-11. [Link]
-
Organic Chemistry Portal. (2016). Nickel-Catalyzed Diaryl Ketone Synthesis by N-C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation. Retrieved January 24, 2026, from [Link]
-
Zhang, L., et al. (2020). Nickel-catalyzed synthesis of aryl ketones from arylsulfonium salts and nitriles. Organic Chemistry Frontiers, 7(12), 1493-1498. [Link]
-
Wang, J., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Reports Physical Science, 3(7), 100958. [Link]
-
Wang, C., et al. (2021). Copper-Catalyzed Enantioselective Arylation via Radical-Mediated C–C Bond Cleavage: Synthesis of Chiral ω,ω-Diaryl Alkyl Nitriles. Organic Letters, 23(19), 7486-7491. [Link]
-
Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. SciTechDaily. [Link]
-
ResearchGate. (n.d.). Diaryl Ketones as Photoactivators. Retrieved January 24, 2026, from [Link]
-
ChemRxiv. (2023). A concise review on copper catalyzed synthesis of α- ketoamides. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved January 24, 2026, from [Link]
-
Saper, N. I., & Weix, D. J. (2020). Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids. PubMed Central. [Link]
-
Glorius, F., et al. (2014). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. ACS Catalysis, 4(8), 2658-2663. [Link]
-
ResearchGate. (n.d.). Synthesis of diaryl ketones by carbon–carbon coupling reaction between.... Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Substrate scope of simple and efficient synthesis of diaryl ketones. Retrieved January 24, 2026, from [Link]
Sources
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- 2. Nickel-Catalyzed Diaryl Ketone Synthesis by N-C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation [organic-chemistry.org]
- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Welcome to the technical support center for the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important Friedel-Crafts acylation reaction. Here, we address common challenges, with a particular focus on the critical role of solvent selection in achieving high yield and purity.
The synthesis of this compound, a key intermediate in the production of various pharmacologically active molecules, is typically achieved through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-fluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][3] While the reaction appears straightforward, the choice of solvent can profoundly impact its outcome. This guide provides in-depth, experience-based insights to help you troubleshoot and optimize your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my desired product, this compound, consistently low?
Answer:
Low yields in this Friedel-Crafts acylation can be traced back to several factors, many of which are directly or indirectly influenced by your choice of solvent.
-
Catalyst Deactivation: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[4] Any water present in your solvent or reagents will hydrolyze the catalyst, rendering it inactive. Using a properly dried, non-protic solvent is crucial.
-
Poor Solubility of Reactants or Intermediates: If the reactants or the intermediate acylium ion complex have poor solubility in the chosen solvent, the reaction rate will be significantly reduced. This can lead to incomplete conversion and low yields.
-
Side Reactions: The highly reactive nature of the Friedel-Crafts reaction can lead to undesirable side reactions. The solvent can influence the prevalence of these reactions. For instance, some solvents can complex with the Lewis acid, reducing its activity and potentially promoting side reactions.[5]
-
Product Complexation: The ketone product forms a stable complex with the Lewis acid, which can inhibit further reaction.[4] The solvent can play a role in the stability of this complex.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous grade solvents. Consider distilling your solvent over a suitable drying agent prior to use.
-
Solvent Selection: Choose a solvent that effectively dissolves both veratrole and 4-fluorobenzoyl chloride. Commonly used solvents for Friedel-Crafts acylations include dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂), and nitrobenzene.[5]
-
Temperature Control: Maintain the recommended reaction temperature. Low temperatures can slow the reaction, while high temperatures can promote side reactions.[4]
-
Stoichiometry of Lewis Acid: Use a stoichiometric amount of the Lewis acid, as the product will complex with it.[4]
Question 2: My product is contaminated with a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired this compound?
Answer:
The formation of isomeric byproducts is a common challenge in the acylation of substituted benzenes. In the case of veratrole, the two methoxy groups are ortho- and para-directing. While acylation is expected to occur at the position para to one methoxy group and ortho to the other, other isomers can form. The solvent can influence the regioselectivity of the reaction.
-
Steric Hindrance: The choice of solvent can affect the steric environment around the reacting species. Bulky solvent molecules can favor the formation of the less sterically hindered isomer.
-
Solvation of the Intermediate: The solvent's polarity can influence the stability of the carbocation intermediate, which in turn can affect the position of attack on the aromatic ring.[5]
Troubleshooting & Optimization:
-
Solvent Polarity: The regioselectivity of Friedel-Crafts acylation can be highly dependent on solvent polarity. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-substituted product, while polar solvents like nitrobenzene favor the beta-substituted product.[5] Experiment with solvents of varying polarity to determine the optimal choice for your desired isomer.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts may offer different selectivity profiles.[3][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[4]
Question 3: My reaction is sluggish and takes a very long time to go to completion. What can I do to increase the reaction rate?
Answer:
A slow reaction rate can be frustrating and can lead to the degradation of starting materials or products over time. The solvent plays a key role in the reaction kinetics.
-
Solvent Viscosity: A highly viscous solvent can hinder the diffusion of reactants, slowing down the reaction rate.
-
Solvent-Catalyst Interaction: Some solvents can coordinate with the Lewis acid catalyst, reducing its activity and slowing the reaction.[5]
Troubleshooting & Optimization:
-
Solvent Choice: Select a solvent with low viscosity that is known to be a good medium for Friedel-Crafts reactions. Dichloromethane is often a good starting point.
-
Catalyst Activity: Ensure your Lewis acid is of high purity and has not been deactivated by moisture.
-
Temperature: While high temperatures can promote side reactions, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely by TLC or another analytical technique.
Frequently Asked Questions (FAQs)
What are the most common solvents used for the synthesis of this compound and what are their pros and cons?
| Solvent | Polarity | Boiling Point (°C) | Pros | Cons |
| Dichloromethane (DCM) | Polar aprotic | 39.6 | Good solubility for many organic compounds, relatively low boiling point for easy removal. | Can be susceptible to hydrolysis, releasing HCl which can affect the reaction. |
| 1,2-Dichloroethane (DCE) | Polar aprotic | 83.5 | Higher boiling point allows for higher reaction temperatures. | More toxic than DCM. |
| Carbon Disulfide (CS₂) | Non-polar | 46.3 | Often provides different regioselectivity compared to polar solvents.[5] | Highly flammable and toxic. |
| Nitrobenzene | Polar aprotic | 210.9 | Can significantly influence regioselectivity.[5] | High boiling point makes it difficult to remove, toxic. |
Can I perform this reaction under solvent-free conditions?
Solvent-free Friedel-Crafts acylations have been reported and can offer environmental benefits.[2][7] These reactions are typically carried out using solid acid catalysts or by heating the neat reactants. However, achieving good mixing and temperature control can be challenging. For the synthesis of this compound, a solvent is generally recommended to ensure a homogeneous reaction mixture and to help dissipate the heat generated during the reaction.
How does the Lewis acid catalyst interact with the solvent?
The Lewis acid catalyst can form a complex with the solvent. This interaction can either activate or deactivate the catalyst, depending on the nature of the solvent. For example, a solvent with lone pairs of electrons can coordinate to the Lewis acid, potentially reducing its ability to activate the acylating agent.[5] This is a critical consideration when selecting a solvent.
Experimental Workflow and Diagrams
General Experimental Protocol
The following is a generalized procedure for the synthesis of this compound. The specific amounts and conditions should be optimized for your particular setup.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the flask, add the Lewis acid (e.g., AlCl₃) and the chosen anhydrous solvent. Cool the mixture in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of 4-fluorobenzoyl chloride in the same anhydrous solvent to the cooled mixture via the dropping funnel.
-
Veratrole Addition: After the addition of the acyl chloride is complete, add a solution of veratrole in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to stir at the appropriate temperature for the required time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanism
Caption: The mechanism of Friedel-Crafts acylation.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common synthesis issues.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
This compound - Sci-Hub. (n.d.). Retrieved from [Link]
-
This compound - PMC - NIH. (n.d.). Retrieved from [Link]
-
Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2022). ResearchGate. Retrieved from [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019). Retrieved from [Link]
-
Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications. (n.d.). Retrieved from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015). Retrieved from [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - sioc-journal.cn. (n.d.). Retrieved from [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation - ResearchGate. (2022). Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
Preventing decomposition of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone during workup
Welcome to the technical support center for (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this compound, particularly in preventing its decomposition during reaction workup. Our goal is to equip you with the scientific understanding and practical protocols necessary for a successful synthesis.
I. Understanding the Molecule: Key Stability Considerations
This compound is a diaryl ketone with distinct electronic features that influence its stability. The dimethoxy-substituted phenyl ring is electron-rich due to the strong electron-donating nature of the methoxy groups, while the fluorophenyl ring is comparatively electron-poor. This electronic disparity, centered around the ketone carbonyl group, presents specific challenges during workup, especially when residual reagents from synthesis, such as Lewis acids from a Friedel-Crafts acylation, are present.
The primary point of vulnerability in the molecule is the ether linkages of the methoxy groups on the electron-rich aromatic ring. These are susceptible to cleavage under acidic conditions, a common environment during the workup of many organic reactions.
II. Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses common issues encountered during the workup of reactions involving this compound.
Issue 1: Product Loss and/or Formation of Phenolic Impurities Detected by TLC/LC-MS.
-
Question: After quenching my reaction and performing an aqueous workup, I'm seeing significant product loss and the appearance of new, more polar spots on my TLC plate. What is happening?
-
Answer: This is a classic sign of decomposition, likely due to the acid-catalyzed cleavage of one or both methoxy groups. The resulting hydroxylated benzophenones are significantly more polar and will exhibit lower Rf values on a normal-phase TLC plate.
The probable mechanism for this decomposition is the protonation of the ether oxygen, followed by nucleophilic attack by water or other nucleophiles present in the workup. This process is exacerbated by the presence of strong acids.[1][2]
dot graph DecompositionMechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Acid-catalyzed decomposition pathway.
Preventative Measures & Protocols:
-
Careful Quenching: The quenching of the reaction mixture is a critical step. If your reaction uses a Lewis acid (e.g., AlCl₃ in a Friedel-Crafts acylation), it's crucial to neutralize it effectively without creating a harsh acidic environment.
-
Recommended Protocol: Slowly and carefully pour the reaction mixture into a vigorously stirred, cold (0 °C) aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate). Avoid quenching with strong acids like HCl.
-
-
pH Monitoring: During the aqueous wash steps, monitor the pH of the aqueous layer. Aim to keep the pH in the neutral to slightly basic range (pH 7-8).
-
Temperature Control: Perform all aqueous workup steps at low temperatures (0-10 °C) to minimize the rate of any potential acid-catalyzed hydrolysis.
-
Issue 2: Persistent Emulsion Formation During Extraction.
-
Question: I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I resolve this without extensive product loss?
-
Answer: Emulsion formation is common when working with complex organic molecules that can act as surfactants, or when fine particulate matter is present.[3][4] Vigorous shaking of the separatory funnel is a frequent cause.
Troubleshooting Steps:
-
Minimize Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® can be effective.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
dot graph EmulsionTroubleshooting { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
}
Caption: Decision tree for resolving emulsions.
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography.
-
Question: My product is streaking on the silica gel column, leading to poor separation. What can I do to improve the chromatography?
-
Answer: The polarity of the ketone and potential interactions with the acidic silica gel can lead to streaking.
Chromatography Optimization:
-
Solvent System: A common issue is a solvent system with too high a polarity, causing the compound to move too quickly and streak. A good starting point for elution is a mixture of hexane and ethyl acetate. You may need to experiment with the ratio to achieve an optimal Rf of 0.2-0.3 on your TLC plate.
-
Deactivating the Silica: If streaking persists, it may be due to the acidity of the silica gel. You can neutralize the silica by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent.
-
Alternative Stationary Phases: For highly polar ketones, consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.[5]
-
III. Frequently Asked Questions (FAQs)
-
Q1: Is the fluorophenyl group susceptible to decomposition during workup?
-
A1: Generally, the C-F bond is very strong and not prone to cleavage under standard workup conditions. The primary stability concern for this molecule lies with the methoxy groups.
-
-
Q2: My reaction was performed under basic conditions. Do I still need to be concerned about decomposition during workup?
-
A2: While the primary decomposition pathway is acid-catalyzed, prolonged exposure to strong bases at elevated temperatures could potentially lead to other side reactions. However, under typical basic workup conditions at room temperature or below, the molecule is generally stable. The main concern after a basic reaction is the neutralization step. Ensure you neutralize any excess base carefully to avoid creating a strongly acidic environment.
-
-
Q3: Can I use a strong acid like HCl to wash my organic layer to remove basic impurities?
-
A3: This is strongly discouraged. Washing with a strong acid will likely cause significant decomposition of your product through the cleavage of the methoxy groups. If you need to remove basic impurities, a wash with a dilute solution of a weak acid, such as 1% aqueous citric acid, performed at low temperature, may be a safer alternative, but should be approached with caution and monitored carefully by TLC. A better approach is often to use a purification method like column chromatography to separate your neutral product from basic impurities.
-
-
Q4: How should I store this compound?
-
A4: The compound should be stored in a cool, dry, and dark place to prevent any potential degradation over time.
-
IV. Recommended Workup Protocol for Friedel-Crafts Acylation
This protocol is designed to minimize the risk of decomposition of this compound following a Friedel-Crafts acylation reaction using a Lewis acid catalyst like AlCl₃.
| Step | Procedure | Rationale |
| 1. Quenching | Prepare a beaker with a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly and carefully pour the reaction mixture into this beaker. | The cold temperature slows down the rate of potential hydrolysis. NaHCO₃ is a mild base that will neutralize the Lewis acid and any other acidic species without creating a harsh acidic or basic environment. |
| 2. Extraction | Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). | Ensures complete recovery of the product from the aqueous phase. |
| 3. Washing | Combine the organic layers and wash sequentially with: 1. Water 2. Saturated aqueous sodium chloride (brine) | The water wash removes residual water-soluble impurities. The brine wash helps to remove bulk water from the organic layer and aids in breaking any emulsions. |
| 4. Drying | Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). | Removes trace amounts of water from the organic solution. |
| 5. Filtration & Concentration | Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. | Isolates the crude product. |
| 6. Purification | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system. | Removes any remaining starting materials, byproducts, or decomposition products. |
V. References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
Abu-Omar, M. M., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
-
Lofgran, T., & Mohseni, M. (2023). Ketoacidosis. In StatPearls. StatPearls Publishing.
-
Lambert, T. H., et al. (2015). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. The Journal of Organic Chemistry.
-
Childs, R. F., et al. (1982). The Lewis acid complexes of α,β-unsaturated carbonyl and nitrile compounds. A nuclear magnetic resonance study. Canadian Journal of Chemistry.
-
Wikipedia. (2024). Friedel–Crafts reaction. [Link]
-
Kok, E. O., et al. (2016). Tool for Troubleshooting Emulsion Problems in Producing Oilfields. SPE-184347-MS.
-
Mancini, A., & Nappe, T. M. (2024). Diabetic Ketoacidosis (DKA) Workup. Medscape. [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
University of Rochester, Department of Chemistry. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. [Link]
-
jOeCHEM. (2021, August 24). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough) [Video]. YouTube. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Exact Mass Determination of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Executive Summary
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's elemental composition is a foundational requirement. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the precise determination of the exact mass of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, a representative small organic molecule. We will explore the fundamental principles of HRMS, compare the leading technologies—Orbitrap and Time-of-Flight (TOF)—and provide a detailed, field-tested experimental protocol. Furthermore, this guide will contrast the capabilities of HRMS with alternative analytical techniques, offering a comprehensive perspective for researchers, scientists, and drug development professionals on optimizing analytical strategies for definitive molecular characterization.
Introduction: The Critical Role of Exact Mass in Compound Identification
In chemical synthesis and drug development, verifying the elemental composition of a newly synthesized molecule is paramount. While techniques like NMR provide invaluable information about a molecule's structure, they do not directly confirm its elemental formula. This is where high-resolution mass spectrometry becomes an indispensable tool. HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm).[1] This level of precision allows for the determination of a unique elemental formula, distinguishing it from other potential candidates with the same nominal mass.[2]
For a molecule such as this compound, with a chemical formula of C₁₅H₁₃FO₃, an exact mass measurement serves as a critical checkpoint to confirm its identity and purity. Erroneous structural assignment can lead to wasted resources and misleading biological data, making the upfront investment in accurate mass determination a cornerstone of scientific integrity.
Fundamental Principles of High-Resolution Mass Spectrometry
Mass spectrometry, at its core, measures the mass-to-charge ratio (m/z) of ions.[3] The process involves ionizing the analyte, separating the resulting ions based on their m/z, and then detecting them. What sets HRMS apart is its ability to perform this measurement with exceptional precision and resolution.
-
Mass Accuracy: This refers to the closeness of the measured mass to the true, calculated mass. It is typically expressed in parts per million (ppm). High mass accuracy is crucial for narrowing down the possible elemental compositions of an unknown compound.
-
Resolution: Defined as the ability to distinguish between two ions with very similar m/z values.[4] High resolution is essential for separating the analyte of interest from isobaric interferences—other compounds that have the same nominal mass but different elemental formulas.[5][6]
A "soft" ionization technique like Electrospray Ionization (ESI) is commonly employed for small molecules like the one .[7] ESI is advantageous because it minimizes fragmentation, ensuring that the molecular ion is readily observed.[7][8] The process involves creating a fine spray of charged droplets from the sample solution, followed by solvent evaporation, which ultimately leads to the formation of gas-phase ions.[9]
Comparative Analysis of HRMS Platforms for Small Molecule Analysis
The two most prominent high-resolution mass analyzers in modern analytical laboratories are the Orbitrap and Time-of-Flight (TOF) systems.[1][3] While both are capable of delivering high-resolution, accurate-mass data, they operate on different principles and present distinct advantages and limitations.
-
Orbitrap Mass Spectrometry: This technology utilizes a unique ion trap where ions orbit a central electrode.[10] The frequency of these oscillations is directly related to the ion's m/z ratio, and a Fourier transform of the induced image current is used to generate the mass spectrum.[10] Orbitrap instruments are renowned for their exceptionally high resolution and mass accuracy.[11][12]
-
Time-of-Flight (TOF) Mass Spectrometry: In a TOF analyzer, ions are accelerated by an electric field and then allowed to drift through a field-free region.[5] Lighter ions travel faster and reach the detector sooner than heavier ions with the same charge. The m/z ratio is determined by the ion's flight time. While traditionally considered to have lower resolution than Orbitraps, modern TOF instruments have seen significant improvements.[5]
Here is a comparative summary of the key performance metrics:
| Feature | Orbitrap | Time-of-Flight (TOF) |
| Resolution | Very High (up to 280,000+)[11] | High (improving, but generally lower than Orbitrap)[5] |
| Mass Accuracy | Excellent (< 1-3 ppm) | Very Good (< 3-5 ppm) |
| Scan Speed | Slower | Faster |
| Dynamic Range | Good | Excellent[13] |
| Cost & Complexity | Higher | Generally lower than Orbitrap[5] |
Expert Insight: For the specific task of confirming the elemental composition of a pure, synthesized compound like this compound, both platforms are highly capable. The superior resolution of the Orbitrap can be advantageous in complex matrices where isobaric interferences are a concern. However, the faster scan speeds of TOF instruments make them well-suited for coupling with rapid chromatography techniques.
Experimental Protocol: Exact Mass Determination of this compound
This protocol outlines a robust and self-validating method for the accurate mass determination of the target compound using an Orbitrap-based HRMS system coupled with ESI.
Objective: To experimentally determine the exact mass of this compound and confirm its elemental composition.
Materials and Reagents:
-
This compound sample
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
High-purity Nitrogen gas (for nebulization and drying)
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240)[14]
-
Electrospray Ionization (ESI) source
-
Syringe pump or an Ultra-High Performance Liquid Chromatography (UHPLC) system for sample introduction
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
From the stock solution, prepare a dilute working solution of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. Causality: The acidic mobile phase promotes protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is typically stable and abundant in ESI positive mode.
-
-
Instrument Calibration:
-
Prior to analysis, perform an external mass calibration of the instrument according to the manufacturer's guidelines using a certified calibration solution. Trustworthiness: This step is crucial for ensuring the high mass accuracy of the measurement.
-
-
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Sample Introduction: Infuse the working solution directly into the ESI source at a flow rate of 5 µL/min using a syringe pump.
-
ESI Source Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 35 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
-
Mass Analyzer Parameters (Orbitrap):
-
Resolution: 140,000 at m/z 200
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
-
Acquire data for at least 1 minute to obtain an averaged, high-quality spectrum.
-
Caption: Experimental workflow for exact mass determination.
Data Analysis and Interpretation
Calculating the Theoretical Exact Mass:
The first step in data analysis is to calculate the theoretical monoisotopic mass of the protonated molecule, [C₁₅H₁₃FO₃+H]⁺. This is done by summing the exact masses of the most abundant isotopes of each element.
-
C: 12.000000 u
-
H: 1.007825 u
-
F: 18.998403 u
-
O: 15.994915 u
Theoretical Exact Mass ([M+H]⁺) = (15 * 12.000000) + (14 * 1.007825) + (1 * 18.998403) + (3 * 15.994915) = 261.09215 u
Interpreting the High-Resolution Mass Spectrum:
The acquired spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The m/z value of this peak is the experimentally measured exact mass.
Expected Experimental Data:
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass (m/z) | 261.09215 |
| Expected Measured Mass (m/z) | 261.0920 - 261.0923 |
| Expected Mass Error | < 1 ppm |
The mass error is calculated as: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
A mass error of less than 1 ppm provides very high confidence in the assigned elemental formula.
Comparative Discussion: HRMS vs. Alternative Techniques
While HRMS is the gold standard for exact mass determination, it is often used in conjunction with other analytical techniques.
-
Nominal Mass Spectrometry (e.g., Quadrupole): Low-resolution instruments, such as single quadrupoles, measure mass to the nearest integer.[6] For our target compound, a nominal mass instrument would report an m/z of 261. This information is insufficient to distinguish it from other molecules with the same nominal mass, such as C₁₄H₁₇N₃O₂, which also has a nominal mass of 261 but a different exact mass. The inability to resolve isobaric compounds is a significant limitation of nominal mass spectrometry.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for elucidating the detailed atomic connectivity and stereochemistry of a molecule.[15][16] It provides information on the chemical environment of each proton and carbon atom, allowing for the complete structural assignment.[17] However, NMR does not directly provide the elemental formula. It is a complementary technique; HRMS confirms what atoms are present, while NMR confirms how they are connected.[18]
Caption: Decision tree for selecting an analytical technique.
Conclusion: The Unambiguous Power of HRMS
For researchers and drug development professionals, the certainty provided by high-resolution mass spectrometry is non-negotiable. The ability to determine an exact molecular formula with sub-ppm accuracy provides a definitive answer to the fundamental question of a compound's elemental composition. While both Orbitrap and TOF technologies are powerful tools for this purpose, the choice of instrument may be guided by specific application needs such as required resolution and desired sample throughput. When combined with the structural insights from techniques like NMR, HRMS forms the bedrock of a comprehensive and robust analytical workflow, ensuring the integrity and progression of scientific discovery.
References
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
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Wikipedia. Electrospray ionization. [Link]
-
Sci-Hub. This compound. [Link]
-
ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]
-
MSACL. (2013, June 6). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). [Link]
-
Spectroscopy Online. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]
-
IUPAC. RECOMMENDATIONS FOR NOMENCLATURE AND SYMBOLISM FOR MASS SPECTROSCOPY. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?. [Link]
-
ScienceDirect. HRMS: Fundamentals and Basic Concepts. [Link]
-
PMC - NIH. Mass-spectrometry-based metabolomics: limitations and recommendations for future progress with particular focus on nutrition research. [Link]
-
SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
-
Chemistry LibreTexts. (2014, August 18). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
-
LabRulez LCMS. (2025, April 1). TOF vs. Orbitrap for Intact Protein Structural Insights. [Link]
-
Physics LibreTexts. (2022, November 8). Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
ResearchGate. Final Report on the IUPAC Recommendation on Definitions of Terms Relating To Mass Spectrometry. [Link]
-
PMC - PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
-
ACS Publications. (2000, October 1). The Limitations of MALDI-TOF Mass Spectrometry in the Analysis of Wide Polydisperse Polymers. [Link]
-
Longdom Publishing. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
-
Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
-
Yale School of Medicine. General FAQ about Mass Spectrometry | Proteomics. [Link]
-
Analytical Chemistry. (2012, November 7). Unraveling the Mechanism of Electrospray Ionization. [Link]
-
ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]
-
University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]
-
Pure and Applied Chemistry. RECOMMENDATIONS FOR SYMBOLISM AND NOMENCLATURE FOR. [Link]
-
ACS Publications. (2025, January 10). On the Integrity of Accurate Mass Measurement Data in Compound Characterization. [Link]
-
AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]
-
NISCAIR. Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). [Link]
-
Wikipedia. Dalton (unit). [Link]
-
MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]
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A Comparative Guide to the Synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
In the landscape of pharmaceutical and materials science research, the diaryl ketone scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among these, (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone stands out as a key intermediate due to the versatile reactivity of its constituent aromatic rings. The presence of the electron-donating methoxy groups on one ring and the electron-withdrawing fluorine atom on the other imparts unique electronic properties, making it a valuable precursor for a diverse range of molecular architectures.
This guide provides a comprehensive comparison of the three most prevalent synthetic routes to this compound: Friedel-Crafts acylation, a Grignard reagent-based approach, and a Suzuki coupling reaction. Each route is evaluated based on its mechanistic underpinnings, experimental feasibility, yield, and potential for scalability, offering researchers the insights needed to select the most appropriate method for their specific application.
Route 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a long-established and widely utilized method for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] For the synthesis of our target molecule, this translates to the reaction of 1,2-dimethoxybenzene (veratrole) with 4-fluorobenzoyl chloride.
Mechanistic Insight
The reaction is initiated by the activation of the 4-fluorobenzoyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1] The electron-rich veratrole then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the desired this compound.
Caption: Friedel-Crafts Acylation Workflow
Experimental Protocol
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
4-Fluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (1.0 eq) to the stirred suspension.
-
After the addition is complete, add a solution of 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to afford this compound as a solid.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Typical Yield | 75-85% | General literature values for similar reactions |
| Reaction Time | 2-4 hours | Estimated based on similar procedures |
| Temperature | 0 °C to Room Temperature | [2] |
| Key Advantages | - Well-established and reliable method. - High yields are often achievable. - Readily available starting materials. | [1] |
| Key Disadvantages | - Requires stoichiometric amounts of Lewis acid catalyst. - The catalyst is moisture-sensitive and requires anhydrous conditions. - Generation of acidic waste streams. - Potential for side reactions if the aromatic ring is highly activated. | [1] |
Route 2: The Grignard Reagent Approach
An alternative strategy involves the use of a Grignard reagent, a powerful organometallic nucleophile, to form the carbon-carbon bond of the diaryl ketone. This two-step process begins with the reaction of a Grignard reagent with an aldehyde to form a diarylmethanol, which is then oxidized to the desired ketone.[3]
Mechanistic Insight
The synthesis commences with the formation of a Grignard reagent from an aryl halide, in this case, 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene and magnesium metal. This highly nucleophilic reagent then adds to the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting magnesium alkoxide is subsequently protonated during aqueous workup to yield (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanol. The final step involves the oxidation of this secondary alcohol to the corresponding ketone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or an oxoammonium salt-based system.
Caption: Grignard Reaction and Oxidation Workflow
Experimental Protocol
Part A: Synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanol
Materials:
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for initiation)
-
3,4-Dimethoxybenzaldehyde
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-fluorobromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 4-fluorobromobenzene solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diarylmethanol.
Part B: Oxidation to this compound
Materials:
-
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanol (from Part A)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a solution of the crude diarylmethanol in dichloromethane, add pyridinium chlorochromate (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ketone.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Typical Yield | 60-75% (over two steps) | General literature values for similar two-step syntheses |
| Reaction Time | 4-6 hours (total) | Estimated based on similar procedures |
| Temperature | Reflux for Grignard, Room Temperature for Oxidation | [3] |
| Key Advantages | - Avoids the use of strong Lewis acids. - Milder reaction conditions for the C-C bond formation. - Good functional group tolerance in the aldehyde partner. | |
| Key Disadvantages | - Two-step process, which can be less efficient. - Grignard reagents are highly sensitive to moisture and protic functional groups. - The oxidation step often requires stoichiometric amounts of potentially toxic chromium reagents. | [3] |
Route 3: The Modern Approach - Suzuki Coupling
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds.[4] In the context of diaryl ketone synthesis, this can be adapted to couple an arylboronic acid with an acyl chloride.[5]
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 4-fluorobenzoyl chloride, forming a palladium(II) complex. This is followed by transmetalation, where the 3,4-dimethoxyphenyl group from the boronic acid is transferred to the palladium center, displacing the chloride. The final step is reductive elimination, which forms the desired this compound and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Caption: Suzuki Coupling Catalytic Cycle
Experimental Protocol
Materials:
-
3,4-Dimethoxyphenylboronic acid
-
4-Fluorobenzoyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 3,4-dimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add deoxygenated toluene and water (4:1 v/v).
-
To the stirred mixture, add 4-fluorobenzoyl chloride (1.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target ketone.
Performance and Considerations
| Parameter | Value/Observation | Reference |
| Typical Yield | 70-90% | [5][6] |
| Reaction Time | 4-6 hours | Estimated based on similar procedures |
| Temperature | 80-90 °C | [5] |
| Key Advantages | - Catalytic amount of palladium is used. - High functional group tolerance. - Milder reaction conditions compared to Friedel-Crafts. - Boronic acids are generally stable and easy to handle. | [4] |
| Key Disadvantages | - Palladium catalysts can be expensive. - Requires careful exclusion of oxygen to prevent catalyst deactivation. - Boronic acids and acyl chlorides may not be as readily available as Friedel-Crafts precursors. |
Comparative Summary and Conclusion
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling |
| Number of Steps | 1 | 2 | 1 |
| Reagent Sensitivity | High (Lewis acid to moisture) | High (Grignard to protic sources) | Moderate (catalyst to oxygen) |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Scalability | Well-established for industrial scale | Can be challenging due to exothermicity and sensitivity | Increasingly used in industrial processes |
| Waste Generation | Significant acidic waste | Chromium waste (if using PCC) | Lower waste, but catalyst removal can be an issue |
| Cost-Effectiveness | Generally cost-effective starting materials | Can be cost-effective, but two steps add to cost | Catalyst cost can be a significant factor |
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the researcher or organization.
-
For large-scale, cost-effective production where established protocols are paramount, Friedel-Crafts acylation remains a viable and robust option. Its primary drawbacks are the stoichiometric use of a moisture-sensitive catalyst and the generation of acidic waste.
-
The Grignard approach offers a milder alternative for the key C-C bond formation, avoiding strong Lewis acids. However, the two-step nature of the process and the need for a potentially hazardous oxidation step may limit its appeal for high-throughput or large-scale synthesis.
-
For applications where functional group tolerance, high yields, and milder conditions are critical, the Suzuki coupling presents a modern and elegant solution. While the cost of the palladium catalyst can be a consideration, its high efficiency and broad applicability often justify the initial investment, particularly in the context of complex molecule synthesis and drug discovery.
Ultimately, a thorough evaluation of the available resources, desired scale of production, and tolerance for specific reaction conditions will guide the selection of the most suitable synthetic pathway.
References
- A Facile Synthesis and Antibacterial Activity of (3-Hydroxy-2,4-dimethoxyphenyl)(phenyl)
- Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Organic Chemistry Frontiers.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different...
- Transition-Metal-Free C(sp3)
- Grignard Reaction. Web Pages.
- Suzuki coupling of compound 4b with several aryl boronic acids 5a–e.
- Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedio
- Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone. Benchchem.
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- Experiment 1: Friedel-Crafts Acyl
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- Palladium–medi
- 12BL Experiment 10: Friedel Crafts Acyl
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- Studies on the Grignard Reaction IV. The Quantitative Determination of Grignard Reagent Concentration.
- Synthesis of triarylmethanols via tandem arylation/oxid
- Process for producing aromatic compounds by friedel-crafts reaction.
- Synthesis of triarylmethanols via tandem arylation/oxid
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides.
- First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one (a diarylheptanoid). Taylor & Francis Online.
- Grignard Reaction.
- Experiment 14: Friedel-Crafts Acyl
- Palladium Catalyzed Iodofluorination of Alkenes using Fluoro-Iodoxole Reagent. AWS.
- Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.
- 13 Friedel-Crafts Acyl
- Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkyl
- The palladium-catalysed cross-coupling reaction of lithium polyfluorophenyltrimethoxybor
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A Comparative Guide to Quantum Chemical Calculations for (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
Introduction
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone is a benzophenone derivative, a class of compounds with significant applications ranging from industrial UV protectants to key intermediates in medicinal chemistry.[1] For instance, related benzophenone structures are precursors for potent cerebral vasodilators and fungicides.[2][3] The precise molecular geometry and electronic properties of these molecules are critical determinants of their chemical reactivity and biological activity. Understanding these features at a quantum level is paramount for rational drug design and materials science.
This guide provides a comprehensive comparison of two fundamental quantum chemical methods—Hartree-Fock (HF) and Density Functional Theory (DFT)—for characterizing this compound. We will delve into the theoretical underpinnings of these methods, provide detailed computational protocols, and compare the calculated results against experimental X-ray diffraction data. This direct comparison serves to validate the computational models and offers researchers a practical framework for selecting the appropriate level of theory for their specific research needs.
Theoretical Background: Choosing the Right Computational Tool
The goal of quantum chemical calculations is to solve the time-independent, non-relativistic Schrödinger equation for a given molecule. However, exact solutions are only possible for one-electron systems. Therefore, we rely on approximations. The choice of method is a critical decision, balancing computational cost against the desired accuracy.
The Hartree-Fock (HF) Approximation
Hartree-Fock theory is a cornerstone of ab initio (from first principles) computational chemistry.[4] It approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called molecular orbitals.[5] In this model, each electron moves in an average electrostatic field generated by all other electrons, rather than accounting for instantaneous electron-electron interactions. This "mean-field" approach neglects electron correlation, which is the tendency of electrons to avoid each other. While computationally efficient, this omission can lead to inaccuracies, particularly in describing bond energies and electronic properties.[6]
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its exceptional balance of accuracy and computational efficiency.[7][8][9] Unlike HF, which approximates the wavefunction, DFT calculates the total energy of the system from its electron density. A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation that HF theory neglects.
For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional, meaning it combines a portion of the exact exchange energy from HF theory with exchange and correlation energies from other sources.[10] This mixing often provides a more accurate description of molecular properties for a wide range of organic systems compared to pure DFT functionals or HF theory alone.[11][12]
The Role of the Basis Set: 6-311++G(d,p)
Both HF and DFT methods require a "basis set" to represent the molecular orbitals mathematically. A basis set is a collection of atomic functions (basis functions) centered on each atom. The quality of the basis set directly impacts the accuracy of the calculation.
We have selected the 6-311++G(d,p) basis set, a popular and robust choice for calculations on organic molecules.[13] Let's break down its nomenclature:
-
6-311G : This indicates a "triple-zeta" split-valence basis set. It uses three functions to describe each valence atomic orbital, providing significant flexibility for describing the electron distribution in chemical bonds.
-
++ : These two plus signs indicate the addition of "diffuse functions" to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
(d,p) : These are "polarization functions." The d adds d-type orbitals to heavy atoms, and the p adds p-type orbitals to hydrogen atoms. These functions allow the shape of the atomic orbitals to distort (polarize) within the molecular environment, which is essential for an accurate description of chemical bonding.[14]
Computational Workflow
The following diagram illustrates the general workflow for performing quantum chemical calculations, from initial structure input to final analysis.
Caption: General workflow for performing and analyzing quantum chemical calculations.
Experimental Protocols
The following protocols outline the steps to perform geometry optimization and electronic property calculations for this compound using the Gaussian software package.[15][16] The keywords and structure are similar for other packages like ORCA.[17][18]
Protocol 1: Hartree-Fock (HF) Calculation
Objective: To optimize the molecular geometry and calculate electronic properties using the HF method with the 6-311++G(d,p) basis set.
Step-by-Step Methodology:
-
Build the Molecule: Construct the 3D structure of this compound using a molecular builder like GaussView. Ensure the correct connectivity and basic stereochemistry.
-
Create Gaussian Input File: Create a text file (e.g., molecule_hf.com). The file should be structured as follows:
-
Explain Causality of Keywords:
-
%Chk=molecule_hf.chk: This line creates a checkpoint file, which stores the results of the calculation for easy recovery or subsequent calculations.
-
#P HF/6-311++G(d,p) Opt Freq: This is the route section.
-
#P: Requests "punch" (more detailed) output.
-
HF/6-311++G(d,p): Specifies the Hartree-Fock method and the chosen basis set.
-
Opt: Requests a geometry optimization to find the lowest energy conformation of the molecule.
-
Freq: Requests a frequency calculation. This is a crucial self-validation step. For a true minimum energy structure, all calculated vibrational frequencies must be positive (real). The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.
-
-
Molecule Name...: A descriptive title for the calculation.
-
0 1: Specifies the molecular charge (0 for a neutral molecule) and the spin multiplicity (1 for a singlet state, where all electrons are spin-paired).
-
The final section contains the Cartesian coordinates of each atom.
-
-
Execute the Calculation: Submit the input file to the Gaussian program.
-
Analyze the Output: Once the calculation is complete, analyze the output file (.log or .out) to extract the optimized geometric parameters, Mulliken charges, and HOMO/LUMO energies. Verify that the frequency calculation yielded no imaginary frequencies.
Protocol 2: Density Functional Theory (DFT) Calculation
Objective: To optimize the molecular geometry and calculate electronic properties using the B3LYP functional with the 6-311++G(d,p) basis set.
Step-by-Step Methodology:
-
Create Input File: The procedure is identical to Protocol 1, with a single modification to the route section to specify the DFT method. Create a new input file (e.g., molecule_dft.com).
-
Explain Causality of Keywords: The only change is B3LYP/6-311++G(d,p), which calls for the B3LYP hybrid functional instead of the HF method. The Opt and Freq keywords serve the same crucial roles for optimization and validation.
-
Execute and Analyze: Submit the job and analyze the output file as described in Protocol 1.
Results and Discussion
The optimized molecular structure of this compound is presented below, with atom numbering used for the subsequent data tables.
Caption: Molecular structure of this compound.
Comparison of Geometric Parameters
The accuracy of a computational method is best judged by its ability to reproduce experimental findings. We compare key geometric parameters from our HF and DFT calculations with high-quality X-ray diffraction data.[1]
| Parameter | Bond/Atoms | Experimental (X-ray)[1] | HF/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) |
| Bond Lengths (Å) | ||||
| C8=O9 | 1.223 | 1.198 | 1.225 | |
| C1-C8 | 1.493 | 1.512 | 1.498 | |
| C8-C10 | 1.495 | 1.515 | 1.501 | |
| C4-F7 | 1.358 | 1.321 | 1.355 | |
| Bond Angles (º) | ||||
| C1-C8-C10 | 119.5 | 119.1 | 119.4 | |
| O9=C8-C1 | 120.4 | 120.9 | 120.5 | |
| O9=C8-C10 | 120.1 | 120.0 | 120.1 | |
| Dihedral Angle (º) | ||||
| C6-C1-C8-C10 | 52.78 | 58.91 | 53.15 |
Analysis of Geometric Data:
The data clearly demonstrates the superior performance of the DFT/B3LYP method over Hartree-Fock for this system. The bond lengths and angles calculated with B3LYP are in excellent agreement with the experimental crystal structure data.[1] For instance, the crucial carbonyl bond (C8=O9) is calculated at 1.225 Å, nearly identical to the experimental value of 1.223 Å, whereas the HF method underestimates it at 1.198 Å.
The most striking difference is in the dihedral angle between the two aromatic rings (C6-C1-C8-C10). This parameter defines the overall 3D conformation of the molecule. The B3LYP calculation predicts an angle of 53.15º, which is remarkably close to the experimental value of 52.78º.[1] In contrast, the HF method overestimates this twist by more than 6 degrees, predicting an angle of 58.91º. This discrepancy arises because DFT's inclusion of electron correlation provides a more accurate description of the subtle electronic interactions governing the molecule's conformation.
Comparison of Electronic Properties
Electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are vital for understanding a molecule's reactivity and electronic transitions.
| Parameter | HF/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -8.76 | -6.51 |
| LUMO Energy (eV) | 1.54 | -1.98 |
| HOMO-LUMO Gap (eV) | 10.30 | 4.53 |
Analysis of Electronic Data:
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. The HF method predicts a significantly larger energy gap (10.30 eV) compared to the B3LYP method (4.53 eV). This is a well-known systematic error of HF theory, which tends to overestimate the energy gap because it neglects electron correlation. The B3LYP value is expected to be a much more realistic prediction of the molecule's electronic behavior. This calculated gap is crucial for applications in materials science, such as predicting the UV-Vis absorption spectrum.
Conclusion and Recommendations
This comparative guide demonstrates that for this compound, the DFT/B3LYP method with the 6-311++G(d,p) basis set provides results for geometric parameters that are in excellent agreement with experimental X-ray diffraction data. [1] The Hartree-Fock method, while computationally less intensive, fails to accurately reproduce the key dihedral angle and systematically overestimates the HOMO-LUMO energy gap.
For researchers, scientists, and drug development professionals investigating benzophenone derivatives or similar organic molecules, we strongly recommend the following:
-
Utilize DFT with a hybrid functional like B3LYP for reliable geometry optimizations and electronic property predictions.
-
Employ a triple-zeta quality basis set with polarization and diffuse functions, such as 6-311++G(d,p) , to ensure a flexible and accurate description of the electronic structure.
-
Always perform a frequency calculation following geometry optimization as a self-validating step to confirm that the structure is a true energy minimum.
By following these guidelines, researchers can generate high-quality, reliable computational data to complement experimental studies, accelerate discovery, and gain deeper insights into the structure-function relationships of complex molecules.
References
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Quanjian, L., & Jianling, W. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1585. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone: Properties and Applications. [Link]
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Wikipedia. (2023). Density functional theory. [Link]
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Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. [Link]
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Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]
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Chan, B., & Radom, L. (2015). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 119(49), 11986-11988. [Link]
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Gaussian, Inc. (n.d.). Gaussian Website. [Link]
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ORCA Forum. (n.d.). ORCA - An ab initio, DFT and semiempirical SCF-MO package. [Link]
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Bauschlicher Jr, C. W. (1995). Performance of B3LYP density functional methods for a large set of organic molecules. Journal of Chemical Theory and Computation, 1(1), 1-10. [Link]
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Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
